

# GSK503: A Technical Guide to a Potent and Selective EZH2 Chemical Probe

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Compound of Interest		
Compound Name:	GSK503	
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## Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). As a key epigenetic regulator, EZH2 plays a critical role in cellular processes such as proliferation and differentiation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.

**GSK503** is a potent and specific small-molecule inhibitor of EZH2. Its high selectivity and robust cellular activity make it an invaluable chemical probe for elucidating the biological functions of EZH2 and for preclinical validation of EZH2 inhibition as a therapeutic strategy. This guide provides a comprehensive overview of the biochemical and cellular properties of **GSK503**, detailed experimental protocols for its use, and a summary of its in vivo activity.

### **Data Presentation**

# Table 1: Biochemical Potency and Selectivity of GSK503



Target	Parameter	Value	Notes
EZH2	Ki	~3 nM	
EZH2	IC50	8 nM	
EZH1	IC50	633 nM	~79-fold selectivity for EZH2 over EZH1.
Other Methyltransferases	Selectivity	>4000-fold	Assessed against a panel of 20 other human methyltransferases.

Table 2: Cellular and In Vivo Activity of GSK503

Assay Type	Model System	Effect
Cellular H3K27me3 Levels	Various cell lines	Reduces global H3K27me3 levels.
Cell Proliferation	Diffuse Large B-cell Lymphoma (DLBCL) cell lines	Inhibits cell growth.[1]
In Vivo H3K27me3 Levels	C57BL/6 mice (splenocytes)	Reduced H3K27me3 levels at 150 mg/kg, i.p.[1]
In Vivo Tumor Growth	SCID mice with SUDHL4 and SUDHL6 xenografts	Inhibits tumor growth at 150 mg/kg daily, i.p.[1]
In Vivo Tumor Growth & Metastasis	C57BI/6 mice with B16-F10 melanoma tumors	Reduces tumor growth and abolishes metastasis.[1]
Immune Modulation	Mouse model of Lynch Syndrome	Increases CD4+ and CD8+ T cells; reduces adenoma multiplicity.[2]

# **Signaling Pathway and Mechanism of Action**

**GSK503** is an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[3] EZH2 is the catalytic core of the PRC2 complex, which also includes the core subunits EED and SUZ12.



This complex is responsible for the methylation of H3K27. By binding to the SAM pocket of EZH2, **GSK503** prevents the transfer of a methyl group to histone H3, leading to a decrease in H3K27me3 levels and subsequent de-repression of PRC2 target genes.



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Mechanism of **GSK503** Action on the EZH2 Pathway.

## **Experimental Protocols**

The following are detailed methodologies for key experiments to characterize **GSK503** as a chemical probe for EZH2.

# Biochemical EZH2 Inhibition Assay (Radiometric Filter Binding)

This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of **GSK503** by measuring the incorporation of a radiolabeled methyl group onto a histone substrate.

#### Materials:

- Recombinant human 5-component PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
- Histone H3 peptide (e.g., residues 21-44) or core histones as substrate
- S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
- **GSK503** stock solution (e.g., 10 mM in DMSO)



- Assay Buffer: 50 mM Tris-HCl pH 8.5, 10 mM MgCl<sub>2</sub>, 4 mM DTT
- Stop Solution: 500 μM unlabeled SAM or 7.5 M Guanidine Hydrochloride
- Filter plates (e.g., 96-well glass fiber)
- Scintillation fluid
- Microplate scintillation counter

#### Procedure:

- Compound Dilution: Prepare a serial dilution of **GSK503** in DMSO. Further dilute in Assay Buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.
- Reaction Setup: In a 96-well plate, add 2 μL of the diluted **GSK503** or DMSO control.
- Enzyme and Substrate Addition: Add 23 μL of a master mix containing the PRC2 complex and histone substrate diluted in Assay Buffer. Typical final concentrations are in the low nM range for PRC2 and μM range for the histone substrate.
- Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Start the reaction by adding 5  $\mu$ L of [³H]-SAM (e.g., 1  $\mu$ M final concentration). The final reaction volume is 30  $\mu$ L.
- Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction.
- Reaction Termination: Stop the reaction by adding 10 μL of Stop Solution.
- Detection:
  - Transfer the reaction mixture to a filter plate.
  - Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid or 10% TCA) to remove unincorporated [<sup>3</sup>H]-SAM.



- Dry the filter plate completely.
- Add scintillation fluid to each well and measure radioactivity using a microplate scintillation counter.
- Data Analysis: Calculate the percent inhibition for each GSK503 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

## Cellular H3K27me3 Western Blot Assay

This protocol assesses the ability of **GSK503** to inhibit EZH2 activity within cells by measuring the global levels of H3K27me3.

#### Materials:

- DLBCL cell line (e.g., SUDHL-6) or other cancer cell line of interest
- Complete cell culture medium
- GSK503 stock solution (10 mM in DMSO)
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

#### Procedure:



- Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight (for adherent cells). Treat cells with a range of GSK503 concentrations (e.g., 10 nM to 10 μM) or a DMSO vehicle control for 72-96 hours.
- Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Denature equal amounts of protein (e.g., 20 μg) by boiling in Laemmli sample buffer.
- Western Blotting:
  - Separate the proteins by SDS-PAGE (a 15% gel is suitable for histones) and transfer them to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using a chemiluminescent substrate.
- Data Analysis: Quantify the band intensities for H3K27me3 and total H3. Normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in methylation.

## **Cell Proliferation Assay**

This assay determines the effect of **GSK503** on the growth and viability of cancer cell lines.

Materials:



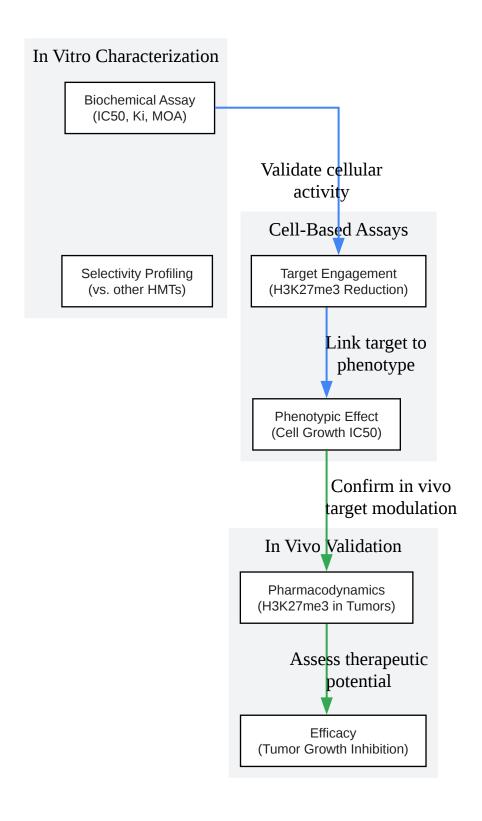
- Cancer cell line of interest
- 96-well cell culture plates
- **GSK503** stock solution (10 mM in DMSO)
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere/recover overnight.
- Compound Treatment: Prepare serial dilutions of GSK503 in complete cell culture medium.
   Add the diluted compound to the wells, ensuring the final DMSO concentration is consistent and low (e.g., <0.1%). Include a DMSO-only vehicle control.</li>
- Incubation: Incubate the plates for an extended period, typically 6-7 days, to allow for the
  anti-proliferative effects of epigenetic inhibitors to manifest. Replenish the medium with the
  compound every 3-4 days if necessary.
- Viability Assessment: At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
- Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader.
   Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.

# Experimental and logical relationship diagrams

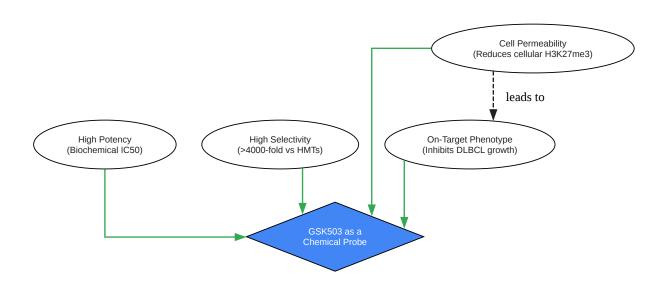




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Workflow for characterizing **GSK503** as an EZH2 probe.





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Key characteristics defining **GSK503** as a chemical probe.

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